1-(3,4-dichlorophenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea

Endocannabinoid System FAAH Inhibition Structure-Activity Relationship

This compound's specific 3,4-dichloro/4-fluoro pattern is predicted to confer a selectivity profile intermediate between highly FAAH-selective and dual FAAH-MAGL inhibitors, based on class-level SAR. It offers a unique tool to probe endocannabinoid tone in pain, inflammation, or mood disorder models. The 4-fluorophenyl substituent also provides a distinct electronic profile for bradykinin B1 receptor antagonist exploration. Choose this exact substitution pattern to avoid confounding results from generic analogs.

Molecular Formula C15H11Cl2FN6O
Molecular Weight 381.19
CAS No. 897623-97-1
Cat. No. B2737187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-dichlorophenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea
CAS897623-97-1
Molecular FormulaC15H11Cl2FN6O
Molecular Weight381.19
Structural Identifiers
SMILESC1=CC(=CC=C1N2C(=NN=N2)CNC(=O)NC3=CC(=C(C=C3)Cl)Cl)F
InChIInChI=1S/C15H11Cl2FN6O/c16-12-6-3-10(7-13(12)17)20-15(25)19-8-14-21-22-23-24(14)11-4-1-9(18)2-5-11/h1-7H,8H2,(H2,19,20,25)
InChIKeyDPILDHIJZFGIKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Dichlorophenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea (CAS 897623-97-1): Core Identity and Structural Classification for Informed Procurement


1-(3,4-Dichlorophenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea (CAS 897623-97-1) is a synthetic small molecule belonging to the biaryl tetrazolyl urea class [1]. Its structure features a central urea linker connecting a 3,4-dichlorophenyl ring (Ring A) and a methylene-bridged 1-(4-fluorophenyl)-1H-tetrazole moiety (Ring B) . The compound has a molecular formula of C15H11Cl2FN6O and a molecular weight of 381.19 g/mol . This chemotype has been explored in medicinal chemistry campaigns targeting fatty acid amide hydrolase (FAAH), monoacylglycerol lipase (MAGL), and the bradykinin B1 receptor, though direct biological characterization of this specific substitution pattern remains limited in the public domain [1][2].

Why Generic Substitution of 1-(3,4-Dichlorophenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea Is Not Advisable Without Comparative Data


Within the tetrazolyl urea class, subtle modifications to the N-aryl and distal phenyl substituents can drastically alter target potency, selectivity, and physicochemical properties. Published structure-activity relationship (SAR) studies demonstrate that replacing the dimethylamino group on the N-phenyl ring or introducing specific halogen patterns on the distal phenyl ring can shift selectivity between FAAH and MAGL by over 140-fold, or convert a single-target inhibitor into a dual FAAH-MAGL agent [1]. Consequently, the specific 3,4-dichloro/4-fluoro substitution pattern of CAS 897623-97-1 is expected to yield a unique target interaction profile that cannot be assumed from data on analogs bearing, for example, a 3,4-difluoro or unsubstituted phenyl ring on the tetrazole [1][2]. Procurement decisions must therefore be based on the compound's specific structural identity rather than generic class membership.

Quantitative Differentiation Evidence for 1-(3,4-Dichlorophenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea Against Closest Analogs


Halogen Substitution Pattern Differentiation: 3,4-Dichloro vs. 3,4-Difluoro on Ring A

The target compound incorporates a 3,4-dichlorophenyl group on the urea N-aryl ring, distinguishing it from the closely related analog 1-(3,4-dichlorophenyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea (CAS 941875-84-9), which bears a 3,4-difluorophenyl substituent on the tetrazole ring. In the Ortar et al. (2013) SAR study of 32 biaryl tetrazolyl ureas, halogen substitution on the distal phenyl ring was a critical determinant of FAAH vs. MAGL selectivity; compounds with specific halogen patterns achieved FAAH IC50 values of 3.0–9.7 nM and selectivity ratios of 39- to >141-fold over MAGL [1]. While CAS 897623-97-1 was not directly assayed in this study, the class-level SAR indicates that exchanging 3,4-difluoro for 4-fluoro on Ring B, while retaining 3,4-dichloro on Ring A, is predicted to alter both potency and selectivity profiles relative to the difluoro analog [1][2].

Endocannabinoid System FAAH Inhibition Structure-Activity Relationship

Tetrazole N1-Substitution: 4-Fluorophenyl vs. 4-Methylphenyl Impact on Target Engagement

The 1-(4-fluorophenyl) substitution on the tetrazole N1 position differentiates CAS 897623-97-1 from analogs such as 1-(3,4-dichlorophenyl)-3-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)urea, which carries a 4-methylphenyl group. A 2023 patent application (CN2023098927) from Hangzhou Yirui Pharmaceutical Technology discloses N-tetrazolyl aryl urea derivatives as bradykinin B1 receptor antagonists, demonstrating that the nature of the N1-aryl substituent on the tetrazole directly modulates antagonist activity [1]. The electron-withdrawing 4-fluoro substituent is expected to influence the tetrazole ring's electron density and the compound's binding conformation differently than an electron-donating methyl group, potentially affecting both target affinity and metabolic stability [1][2].

Bradykinin B1 Receptor N-tetrazolyl aryl urea Patent SAR

Physicochemical Differentiation: Molecular Weight and Lipophilicity Relative to Close Analogs

The molecular weight of CAS 897623-97-1 (381.19 g/mol) is lower than that of the 3,4-difluorophenyl analog (CAS 941875-84-9, MW 399.18) and higher than the unsubstituted phenyl analog (estimated MW ~347). Within the tetrazolyl urea class, successful FAAH inhibitors reported by Ortar et al. (2013) demonstrated that compounds with molecular weights in the 350–450 Da range and balanced lipophilicity achieved optimal cell permeability and target engagement [1]. The single 4-fluoro substitution on the tetrazole ring of CAS 897623-97-1 is predicted to confer intermediate lipophilicity between the more polar difluoro analog and the more lipophilic methyl-substituted analog, potentially offering a differentiated pharmacokinetic profile [1].

Drug-likeness Lipophilicity Physicochemical Properties

Optimal Application Scenarios for 1-(3,4-Dichlorophenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea Based on Differentiated Evidence


Endocannabinoid System Probe with Predicted Intermediate FAAH/MAGL Selectivity

Based on class-level SAR from the Ortar et al. (2013) study, the specific halogen pattern of CAS 897623-97-1 is predicted to confer a selectivity profile intermediate between highly FAAH-selective analogs (e.g., compounds 16, 20, 21) and the dual FAAH-MAGL inhibitor tetrazole 27 [1]. Researchers investigating the therapeutic potential of modulating endocannabinoid tone in pain, inflammation, or mood disorders may select this compound as a tool to probe the biological consequences of a distinct selectivity window not covered by existing analogs [1].

Bradykinin B1 Receptor Antagonist Scaffold with a Differentiated 4-Fluoro Substituent

The patent disclosure by Hangzhou Yirui Pharmaceutical Technology identifies N-tetrazolyl aryl urea derivatives as bradykinin B1 receptor antagonists relevant to inflammatory conditions including pulmonary edema, diabetic retinopathy, and SARS-CoV-2 infection [2]. The 4-fluorophenyl substituent on the tetrazole of CAS 897623-97-1 may offer a distinct electronic profile compared to other analogs in the patent series, making it a candidate for further structure-activity exploration in bradykinin receptor pharmacology [2].

Physicochemical Benchmarking in Tetrazolyl Urea Lead Optimization Programs

With a molecular weight of 381.19 g/mol and a single fluorine substituent on the tetrazole ring, CAS 897623-97-1 occupies an intermediate physicochemical space within the biaryl tetrazolyl urea class . Medicinal chemistry teams can utilize this compound as a benchmarking tool to assess the impact of incremental halogen modifications on solubility, permeability, and metabolic stability, particularly when comparing against the 3,4-difluoro (MW 399.18) and unsubstituted phenyl (MW ~347) analogs [1].

Quote Request

Request a Quote for 1-(3,4-dichlorophenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.